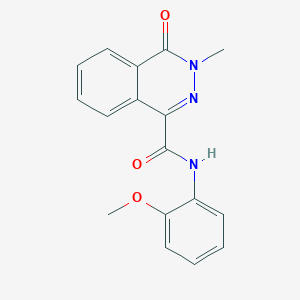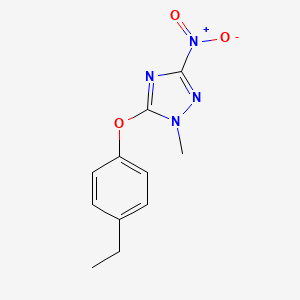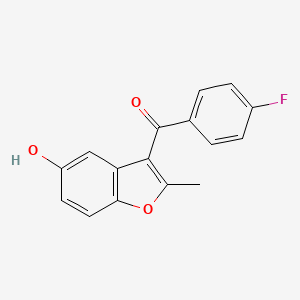
3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide, also known as CQPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of compounds known as quinoline derivatives, which have been found to exhibit a wide range of biological activities. In
科学的研究の応用
3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has been studied for its potential applications in various scientific research fields, including cancer research, infectious diseases, and neurodegenerative diseases. In cancer research, 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has also been studied for its potential applications in infectious diseases, including malaria and tuberculosis. In neurodegenerative diseases, 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has been found to exhibit neuroprotective effects against oxidative stress-induced cell damage.
作用機序
The mechanism of action of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the JAK/STAT pathway. 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects
3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cytokine production. 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide has also been found to exhibit anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the main advantages of using 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. However, one of the limitations of using 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide in lab experiments is its potential toxicity, which requires careful evaluation and monitoring.
将来の方向性
There are several future directions for the study of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide, including the investigation of its potential applications in other scientific research fields, such as cardiovascular diseases and metabolic disorders. Further studies are also needed to elucidate the mechanism of action of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide and to optimize its pharmacological properties for drug development.
合成法
The synthesis of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide involves the reaction of 2-chloro-3-quinolinecarboxaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with thioacetamide to yield 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide. This method has been reported to yield high purity and high yield of 3-(2-chloro-3-quinolinyl)-2-cyano-2-propenethioamide.
特性
IUPAC Name |
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3S/c14-12-9(6-10(7-15)13(16)18)5-8-3-1-2-4-11(8)17-12/h1-6H,(H2,16,18)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRBHOIFCGCPFI-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5710325.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)



![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5710385.png)
